molecular formula C7H4BrClN2O B1379887 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1190318-30-9

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B1379887
CAS No.: 1190318-30-9
M. Wt: 247.47 g/mol
InChI Key: QYVMKGUXHHDJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they influence signal transduction pathways that regulate cell proliferation, migration, and differentiation. The compound exhibits inhibitory activity against FGFRs, which can lead to the modulation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions highlight the potential of this compound in targeting specific biochemical pathways for therapeutic purposes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cancer cells, suggesting its potential as an anti-cancer agent . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFR signaling pathways by this compound can lead to reduced cell proliferation and increased cell death, thereby impacting overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is essential for the activation of downstream signaling pathways . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins involved in cell cycle control and apoptosis . These molecular interactions underscore the compound’s potential as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have demonstrated that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has shown sustained inhibitory effects on cell proliferation and migration, indicating its potential for prolonged therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects. The threshold effects observed in these studies suggest that careful dose titration is necessary to maximize the benefits of this compound in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A2 . This metabolic pathway leads to the formation of hydroxylated metabolites, which are subsequently conjugated and excreted . The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier . It is not a substrate for P-glycoprotein, which facilitates its distribution to various tissues . The localization and accumulation of this compound in target tissues are influenced by its lipophilicity and binding affinity to cellular proteins . These properties are crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other cytoplasmic proteins . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular distribution of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the bromination and chlorination of pyrrolopyridine derivatives. One common method involves the reaction of 1-bromo-2,5-diketopyrrolidine with 4-chloropyrrolopyrimidine in dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to its specific substitution pattern on the pyrrolopyridine core, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound in the development of targeted therapies and advanced chemical synthesis .

Properties

IUPAC Name

4-bromo-5-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-6-3-1-5(12)11-7(3)10-2-4(6)9/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVMKGUXHHDJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 3
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 4
Reactant of Route 4
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 5
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 6
Reactant of Route 6
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.